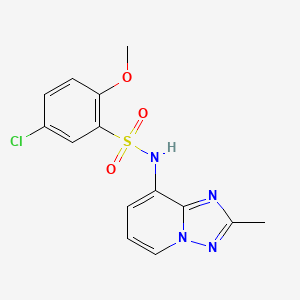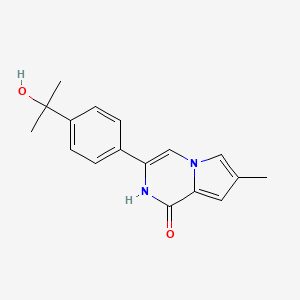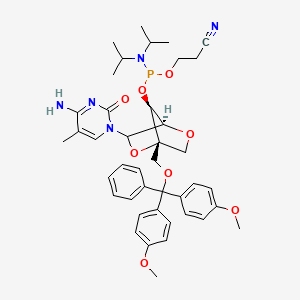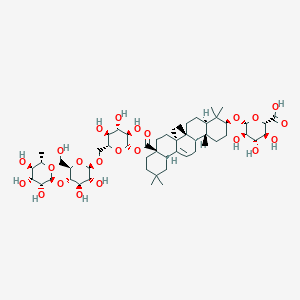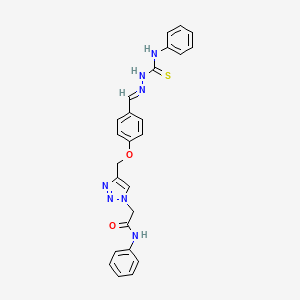
Tyrosinase-IN-14
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tyrosinase-IN-14 is a potent inhibitor of the enzyme tyrosinase, which is a copper-containing oxidase involved in the production of melanin
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tyrosinase-IN-14 typically involves the use of specific organic reactions to introduce functional groups that enhance its inhibitory activity. The process often includes steps such as:
Nitration: Introduction of nitro groups to aromatic compounds.
Reduction: Conversion of nitro groups to amino groups.
Acylation: Addition of acyl groups to form amides or esters.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Batch Reactors: For controlled reaction conditions.
Continuous Flow Reactors: For efficient and scalable production.
Purification Techniques: Such as crystallization and chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions: Tyrosinase-IN-14 undergoes various chemical reactions, including:
Oxidation: Involving the conversion of phenolic groups to quinones.
Reduction: Reduction of quinones back to phenols.
Substitution: Replacement of functional groups with others to modify activity.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Including metal catalysts like palladium or platinum.
Major Products: The major products formed from these reactions include various quinones and phenolic derivatives, which are crucial intermediates in the synthesis of this compound.
Aplicaciones Científicas De Investigación
Tyrosinase-IN-14 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its role in melanin biosynthesis and its potential to treat hyperpigmentation disorders.
Medicine: Explored for its therapeutic potential in conditions like melasma and age spots.
Industry: Utilized in cosmetic formulations for skin lightening and anti-aging products.
Mecanismo De Acción
Tyrosinase-IN-14 exerts its effects by binding to the active site of the tyrosinase enzyme, thereby inhibiting its activity. The molecular targets include the copper ions present in the enzyme’s active site. The inhibition mechanism involves:
Chelation: Binding of the inhibitor to copper ions, preventing substrate access.
Competitive Inhibition: Competing with the natural substrate (tyrosine) for the active site.
Pathways Involved: The inhibition of tyrosinase affects the melanin biosynthesis pathway, reducing the production of melanin.
Comparación Con Compuestos Similares
Kojic Acid: A well-known tyrosinase inhibitor used in cosmetics.
Arbutin: A glycosylated hydroquinone with skin-lightening properties.
Hydroquinone: A potent skin-lightening agent but with potential side effects.
Uniqueness of Tyrosinase-IN-14: this compound is unique due to its high specificity and potency in inhibiting tyrosinase. Unlike some other inhibitors, it has a lower risk of side effects and is more stable under various conditions, making it a preferred choice in both research and industrial applications.
Propiedades
Fórmula molecular |
C21H13Br2N3O3S |
|---|---|
Peso molecular |
547.2 g/mol |
Nombre IUPAC |
2-[[5,6-bis(2-bromophenyl)-1,2,4-triazin-3-yl]sulfanylmethyl]-5-hydroxypyran-4-one |
InChI |
InChI=1S/C21H13Br2N3O3S/c22-15-7-3-1-5-13(15)19-20(14-6-2-4-8-16(14)23)25-26-21(24-19)30-11-12-9-17(27)18(28)10-29-12/h1-10,28H,11H2 |
Clave InChI |
FRABDXISLRNMGT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=C(N=NC(=N2)SCC3=CC(=O)C(=CO3)O)C4=CC=CC=C4Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[[4-[4-(Dimethylamino)phenyl]phenyl]methylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B12386094.png)
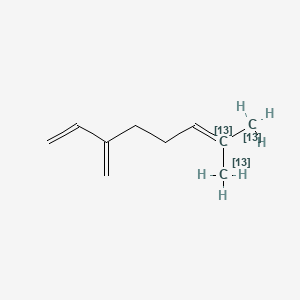
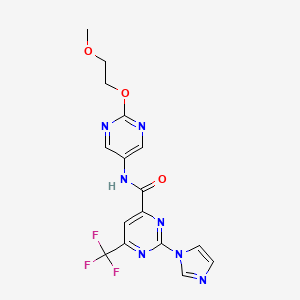
![2-Pyridinecarboxamide, 4-[[6-[[[[4-chloro-3-(trifluoromethyl)phenyl]amino]iminomethyl]amino]-3-pyridinyl]oxy]-N-methyl-](/img/structure/B12386121.png)
